molecular formula C12H16ClN3OS B2610202 N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide CAS No. 391890-98-5

N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide

Cat. No.: B2610202
CAS No.: 391890-98-5
M. Wt: 285.79
InChI Key: JBIBSSADKOQGBE-UHFFFAOYSA-N
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Description

N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide is a chemical compound with the molecular formula C11H14ClNO. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a chloro group, a phenyl group, and a carbamothioyl group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide typically involves the reaction of 2-chloro-3-phenylpropylamine with isothiocyanates under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-phenylpropyl)acetamide
  • 2-chloro-N-(3-chlorophenyl)acetamide
  • 2-chloro-N-(3-cyanophenyl)acetamide

Uniqueness

N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable molecule for research and development .

Properties

IUPAC Name

1-acetamido-3-(2-chloro-3-phenylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3OS/c1-9(17)15-16-12(18)14-8-11(13)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIBSSADKOQGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)NCC(CC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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